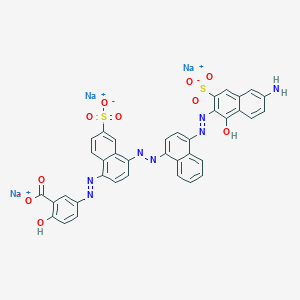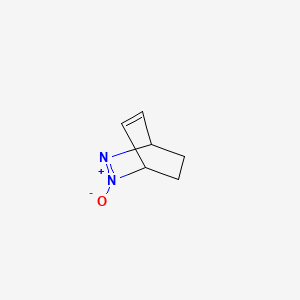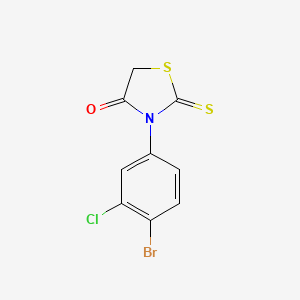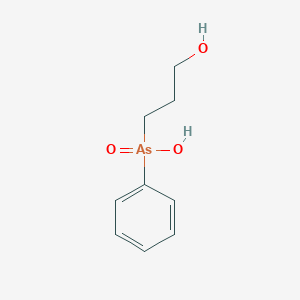
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate typically involves multiple steps of azo coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by successive coupling with 1-naphthylamine and other intermediates to form the final compound. The reaction conditions often require acidic or basic environments to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthyl derivatives .
Wissenschaftliche Forschungsanwendungen
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. This binding can alter the properties of the target molecules, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
What sets Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate apart from similar compounds is its unique structure, which provides enhanced stability and intense coloration. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Eigenschaften
CAS-Nummer |
3841-15-4 |
|---|---|
Molekularformel |
C37H22N7Na3O10S2 |
Molekulargewicht |
857.7 g/mol |
IUPAC-Name |
trisodium;5-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H25N7O10S2.3Na/c38-20-5-8-23-19(15-20)16-34(56(52,53)54)35(36(23)46)44-43-30-11-10-29(24-3-1-2-4-25(24)30)41-42-32-13-12-31(26-9-7-22(18-27(26)32)55(49,50)51)40-39-21-6-14-33(45)28(17-21)37(47)48;;;/h1-18,45-46H,38H2,(H,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI-Schlüssel |
PTELSJWAVIWPMR-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)N=NC7=CC(=C(C=C7)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)




